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Cat. No.: B12724031 Get Quote

Faldaprevir Sodium: A Comprehensive ADME
Profile for Drug Development Professionals
An In-depth Technical Guide on the Absorption, Distribution, Metabolism, and Excretion of the

Hepatitis C Virus NS3/4A Protease Inhibitor, Faldaprevir.

Faldaprevir, an investigational agent for the treatment of hepatitis C, has been the subject of

extensive preclinical and clinical evaluation to characterize its pharmacokinetic properties. This

technical guide provides a detailed summary of the absorption, distribution, metabolism, and

excretion (ADME) of faldaprevir sodium, intended for researchers, scientists, and drug

development professionals. The information is compiled from a comprehensive review of

published in vitro and in vivo studies.

Absorption
Faldaprevir is orally administered and exhibits slow absorption, with time to maximum plasma

concentration (Tmax) typically observed between 2 to 6 hours post-dose.[1][2] Pharmacokinetic

studies have demonstrated a more than dose-proportional increase in systemic exposure (AUC

and Cmax) with increasing doses, suggesting saturation of a clearance mechanism at higher

concentrations.[3][4] The presence of a high-fat breakfast has been shown to have a minimal

effect on the systemic exposure of faldaprevir, increasing it by approximately 14%.[3][5]
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In vitro studies using Caco-2 cell monolayers, a model for human intestinal absorption, have

characterized faldaprevir as having good permeability.[6]

Table 1: Key Pharmacokinetic Parameters of Faldaprevir Following Oral Administration

Parameter Value Species
Study
Conditions

Reference(s)

Tmax (median) 2 - 6 hours Human
Single and

multiple doses
[1][2]

Half-life (t1/2) 20 - 30 hours
Human (HCV-

infected patients)
Multiple doses [4][7]

Food Effect

14% increase in

exposure with

high-fat breakfast

Human Single dose [3][5]

Dose

Proportionality

Supra-

proportional

increase in AUC

and Cmax with

dose

Human

Single ascending

doses (4-1200

mg)

[3]

Caco-2

Permeability

(Papp A-B)

2.1 x 10-6 cm/s In vitro pH 7.4 [6]

Caco-2 Efflux

Ratio
4.8 In vitro [6]

Distribution
Faldaprevir exhibits extensive distribution into tissues, with a particularly high concentration in

the liver, the target organ for its antiviral activity.[1][3] Studies have shown that liver

concentrations of faldaprevir can be 22- to 35-fold higher than those observed in plasma.[1][2]

This significant liver enrichment is thought to be mediated by active uptake transporters.[1][8]
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Faldaprevir is highly bound to plasma proteins, with a bound fraction exceeding 99%.[7] This

high degree of protein binding is consistent across individuals with normal and impaired renal

function.[7]

Table 2: Distribution Characteristics of Faldaprevir

Parameter Value
Species/Syste
m

Method Reference(s)

Plasma Protein

Binding
> 99% Human

Equilibrium

Dialysis
[7]

Liver Enrichment

22- to 35-fold

higher than

plasma

Human (inferred

from in vitro)

HepatoPac co-

cultured

hepatocytes

[1][2]

Apparent Volume

of Distribution

(Vz/F)

Not explicitly

stated, but

expected to be

large given

tissue distribution

Human

Non-

compartmental

analysis

[9]

Metabolism
The metabolism of faldaprevir has been characterized in both in vitro and in vivo systems. The

primary metabolic pathway in humans involves oxidation, leading to the formation of two major

hydroxylated metabolites, designated as M2a and M2b.[8][9] These metabolites are

predominantly found in feces and account for a significant portion of the administered dose.[9]

In contrast to humans, glucuronidation is the major metabolic pathway in rats.[10][11] Direct

glucuronidation of faldaprevir is considered a minor pathway in humans.[8]

The cytochrome P450 (CYP) enzyme CYP3A4 has been identified as the primary enzyme

responsible for the metabolism of faldaprevir.[3][9] Faldaprevir itself is a weak to moderate

inhibitor of CYP3A4 and a weak inhibitor of CYP2C9.[12]

Table 3: Metabolites of Faldaprevir in Humans
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Metabolite Description
Percentage of
Dose in Feces

Location
Found

Reference(s)

M2a
Monohydroxylate

d metabolite
~20.5% Feces [9]

M2b
Monohydroxylate

d metabolite
~20.5% Feces [9]

Unchanged

Faldaprevir
Parent drug ~50% Feces [9]

Excretion
Faldaprevir and its metabolites are predominantly eliminated from the body via the fecal route.

[9] A human mass balance study using radiolabeled [¹⁴C]faldaprevir demonstrated that the vast

majority of the administered radioactivity (mean 98.7%) was recovered in the feces.[9] Urinary

excretion of radioactivity was negligible, accounting for only 0.113% of the dose.[9] Unchanged

faldaprevir was the major component found in feces, constituting approximately 50% of the

administered dose.[9] The two major hydroxylated metabolites, M2a and M2b, together

accounted for about 41% of the dose in feces.[9]

Table 4: Excretion of Faldaprevir and its Metabolites in Humans

Route of Excretion
Percentage of
Administered Dose

Major Components Reference(s)

Feces 98.7%
Unchanged

Faldaprevir, M2a, M2b
[9]

Urine 0.113% Negligible radioactivity [9]

Signaling Pathways and Experimental Workflows
Faldaprevir Metabolic Pathway
The metabolic conversion of faldaprevir is primarily mediated by CYP3A4, leading to the

formation of hydroxylated metabolites.
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Caption: Proposed primary metabolic pathway of faldaprevir in humans.

Hepatic Disposition of Faldaprevir
The disposition of faldaprevir in the liver involves uptake by transporters, metabolism by

CYP3A4, and efflux of the parent drug and its metabolites.
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Caption: Key transporters and enzymes involved in the hepatic disposition of faldaprevir.

Experimental Workflow for Human Mass Balance Study
The human mass balance study is a critical experiment to determine the routes of excretion

and metabolic fate of a drug.
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Caption: Workflow for the human mass balance and metabolism study of faldaprevir.

Experimental Protocols
Human Mass Balance Study

Subjects: Healthy male volunteers.

Dosing Regimen: A single oral dose of 240 mg [¹⁴C]faldaprevir (containing 100 µCi) was

administered after a lead-in period of non-radiolabeled faldaprevir to achieve steady-state

concentrations.[9]
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Sample Collection: Blood, urine, and feces were collected at predefined intervals for up to

312 hours post-dose.[9]

Radioactivity Measurement: Total radioactivity in blood, plasma, urine, and feces was

determined by liquid scintillation counting.[9]

Metabolite Profiling and Identification: Metabolite profiles in plasma, urine, and feces were

determined using radiochromatography. Structural elucidation of metabolites was performed

using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

Caco-2 Permeability Assay
Cell Line: Human colon adenocarcinoma Caco-2 cells were cultured on semipermeable filter

supports for approximately 21 days to form a differentiated monolayer.

Assay Procedure: The permeability of faldaprevir was assessed in both the apical-to-

basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound was added to the

donor chamber, and its appearance in the receiver chamber was monitored over time.

Analysis: Concentrations of faldaprevir in the donor and receiver compartments were

quantified by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated. The

efflux ratio (Papp B-A / Papp A-B) was determined to assess the involvement of active efflux

transporters.[6]

In Vitro Metabolism using Human Liver Microsomes
Test System: Pooled human liver microsomes.

Incubation: Faldaprevir was incubated with human liver microsomes in the presence of an

NADPH-regenerating system at 37°C.

Reaction Termination and Analysis: The reaction was stopped at various time points by the

addition of an organic solvent. The disappearance of the parent drug and the formation of

metabolites were monitored by LC-MS/MS.

Data Analysis: The rate of metabolism was determined, and the intrinsic clearance was

calculated.
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Cytochrome P450 Inhibition Assay
Enzyme Source: Recombinant human CYP enzymes or human liver microsomes.

Assay: Faldaprevir was co-incubated with a specific CYP probe substrate. The formation of

the probe substrate's metabolite was measured in the presence and absence of faldaprevir.

Analysis: The IC50 value (the concentration of faldaprevir that causes 50% inhibition of the

enzyme activity) was determined.[3]

Transporter Substrate and Inhibition Assays (e.g.,
OATP1B1, P-gp)

Test System: Cell lines overexpressing the specific transporter of interest (e.g., HEK293-

OATP1B1) or membrane vesicles.

Substrate Assessment: The uptake of faldaprevir into the transporter-expressing cells was

measured and compared to control cells.

Inhibition Assessment: The ability of faldaprevir to inhibit the transport of a known probe

substrate for the transporter was evaluated.

Analysis: The concentration of the test compound or probe substrate was quantified by LC-

MS/MS or by using a radiolabeled compound. Kinetic parameters (Km, Vmax for substrates;

IC50 for inhibitors) were determined.[3]

Conclusion
Faldaprevir sodium exhibits a pharmacokinetic profile characterized by slow oral absorption,

extensive distribution with high liver partitioning, metabolism primarily through CYP3A4-

mediated oxidation, and predominant excretion in the feces as both unchanged drug and

hydroxylated metabolites. Its interaction with CYP3A4 and drug transporters like OATP1B1 and

P-gp are important considerations for potential drug-drug interactions. The detailed ADME

characteristics outlined in this guide provide a crucial foundation for the continued development

and clinical application of faldaprevir and other drugs in its class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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